3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyrazole ring. The presence of hydroxyl and trimethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 1,3,5-trimethyl-4-formylpyrazole under acidic conditions to form the intermediate. This intermediate is then cyclized in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
Chemistry
In chemistry, 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Studies have shown that similar compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities, which opens up possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole and quinazolinone rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinazolin-4(1H)-one: Lacks the pyrazole ring and trimethyl groups, resulting in different chemical and biological properties.
3-hydroxy-2-(1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but without the trimethyl groups, affecting its reactivity and bioactivity.
4-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline: Different position of the hydroxyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the pyrazole ring and the quinazolinone core, along with the hydroxyl and trimethyl groups, makes 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one unique. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-hydroxy-2-(1,3,5-trimethylpyrazol-4-yl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-8-12(9(2)17(3)16-8)13-15-11-7-5-4-6-10(11)14(19)18(13)20/h4-7,13,15,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNLKUSSKHXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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